2-(o-Tolyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-Tolyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a 2-methylphenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aldehydes. For 2-(o-Tolyl)quinazolin-4(1H)-one, the reaction can be carried out under visible light irradiation using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is green, simple, and efficient, providing good to excellent yields.
Another approach involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium. This method allows for the synthesis of quinazolin-4(3H)-ones starting from anthranilamide (2-aminobenzamide) and an aldehyde or ketone at room temperature .
Industrial Production Methods
Industrial production methods for quinazolin-4(3H)-ones typically involve large-scale reactions using similar synthetic routes as described above. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can occur at the quinazolinone core or the 2-methylphenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: Quinazolinone derivatives have shown promise as antimicrobial, antifungal, and antitumor agents.
Industry: Quinazolinones are used in the development of luminescent materials and bioimaging agents.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, some quinazolinone derivatives have been found to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell apoptosis . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: This compound has a phenyl substituent at the 2-position instead of a 2-methylphenyl group.
4-Hydroxyquinazoline Derivatives: These compounds have a hydroxyl group at the 4-position and exhibit different biological activities.
Uniqueness
2-(o-Tolyl)quinazolin-4(1H)-one is unique due to its specific substituent at the 2-position, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may enhance its interactions with certain molecular targets, leading to distinct therapeutic effects.
Properties
CAS No. |
18818-39-8 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) |
InChI Key |
TVFWFWOQIWIDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.